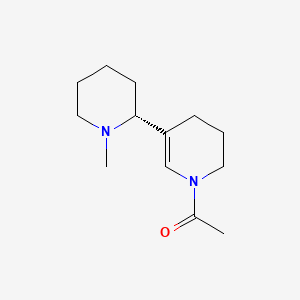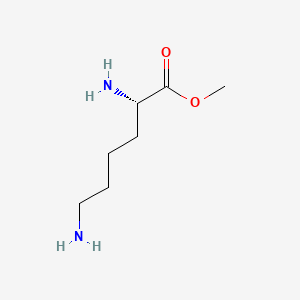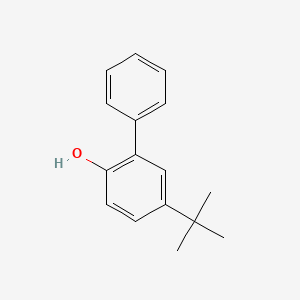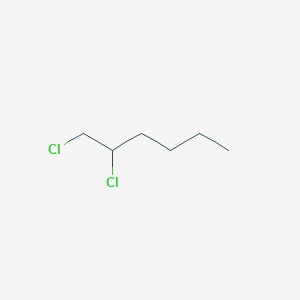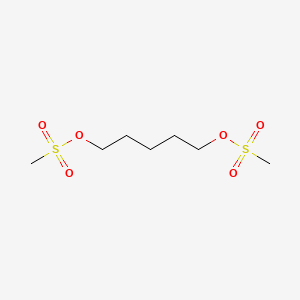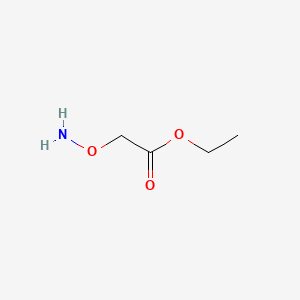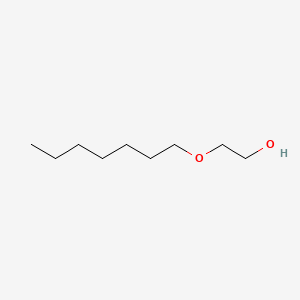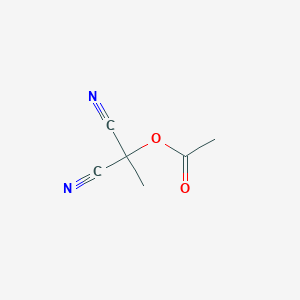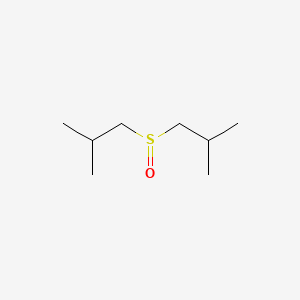
Butyl methyl phthalate
Übersicht
Beschreibung
Butyl methyl phthalate is a chemical compound with the molecular formula C13H16O4 . It is an ester of phthalic acid and is mainly used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity . It is primarily used to soften polyvinyl chloride (PVC) .
Synthesis Analysis
Phthalates, including butyl methyl phthalate, are produced industrially by the acid-catalyzed reaction of phthalic anhydride with excess alcohol . The synthesis of phthalates like dibutyl phthalate has been reported to take place in a liquid state at a moderate temperature between 120-150 °C, and at atmospheric pressure .
Molecular Structure Analysis
The molecular structure of butyl methyl phthalate consists of 13 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The structure, properties, spectra, suppliers, and links for Butyl methyl phthalate can be found on ChemSpider .
Chemical Reactions Analysis
Phthalates, including butyl methyl phthalate, are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Physical And Chemical Properties Analysis
The physical and chemical properties of phthalates have a significant impact on their environmental fate, transport, and degradation in different natural settings . The environmental fate, transport, and transformation/degradation of these compounds under natural conditions are highly dependent on their physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Phthalates in the Environment
- Phthalates in Consumer Products : Phthalates, including butyl benzyl phthalate (BBP) and di-n-butylphthalate (DBP), are extensively used in industry and consumer products. Their intensive use, especially in plastic materials, significantly contributes to environmental contamination. Taiwanese studies have revealed high levels of phthalate migration from PVC films, indicating widespread exposure and a high body burden of these compounds in the population (Chen, M-L. et al., 2008).
Toxicity and Health Impacts
- Toxicity and Endocrine Disruption : Phthalates, including butyl benzyl phthalate (BBP), di(n-butyl) phthalate (DBP), and bis(2-ethylhexyl) phthalate (DEHP), exhibit acute toxicity and endocrine-disrupting activities. Their widespread use raises health concerns due to potential impacts on human reproductive and developmental systems (Chen, X. et al., 2014).
Metabolic and Molecular Effects
- DNA Methylation and Estrogen Receptor Activation : Phthalates such as DBP and BBP can induce DNA hypomethylation at the promoter region of the estrogen receptor α gene. This alteration in gene expression might be linked to their pro-estrogenic effects, highlighting their role as endocrine disruptors (Kang, S. & Lee, B., 2005).
Environmental Contamination and Remediation
- Occurrence in River Sediments : Phthalates, including di-butyl phthalate (DBP), are found in various environmental samples, like river sediments. Their presence reflects their extensive use and persistence in the environment, necessitating strategies for their removal or reduction (Srivastava, A. K. et al., 2010).
- Removal Strategies : Research into the removal of phthalates like butyl benzyl phthalate (BBP) from the environment has gained momentum. Techniques like bioremediation using bacterial and fungal cultures, as well as sonochemical and photocatalytic degradation, are being explored (Chatterjee, S. & Karlovsky, P., 2010).
Personal Care Products and Human Exposure
- Exposure Through Personal Care Products : The use of personal care products is a significant source of phthalate exposure. Studies have linked the use of such products to increased urinary concentrations of phthalate metabolites, highlighting the direct impact of consumer product choices on phthalate exposure (Braun, J. et al., 2014).
Wirkmechanismus
Phthalates are endocrine-disrupting chemicals that can induce neurological disorders . They are known to disrupt the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . Phthalates interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .
Safety and Hazards
Zukünftige Richtungen
There is now a great emphasis and impetus on developing efficient and effective technologies for removing these harmful compounds from the environment . These technologies include adsorption, electrochemical, photocatalysis, membrane filtration, and microbial degradation . Future research perspectives for the clean-up of phthalates include the development of novel adsorption materials for extraction of trace phthalates in water, the application of carbon nanotubes, magnetic carbon nanotubes, graphene oxide, electrospun nanofibers .
Eigenschaften
IUPAC Name |
2-O-butyl 1-O-methyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-4-9-17-13(15)11-8-6-5-7-10(11)12(14)16-2/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFSYINDUHLBIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074325 | |
| Record name | Butyl methyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl methyl phthalate | |
CAS RN |
34006-76-3 | |
| Record name | 1-Butyl 2-methyl 1,2-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34006-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl methyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034006763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl methyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



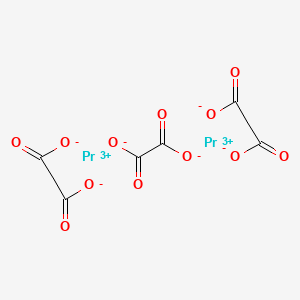
![Tetrasodium;5-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B1605169.png)
